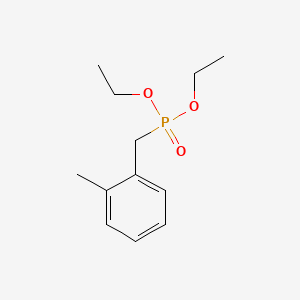

Diethyl 2-methylbenzylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVIMLRIKAZZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069639 | |

| Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62778-16-9 | |

| Record name | Diethyl P-[(2-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-((2-methylphenyl)methyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[(2-methylphenyl)methyl]-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-Methylbenzylphosphonate via the Michaelis-Arbuzov Reaction

Abstract

Organophosphonates are a cornerstone class of compounds in medicinal chemistry and materials science, prized for their role as stable mimics of phosphate esters and as versatile synthetic intermediates. Diethyl 2-methylbenzylphosphonate, in particular, serves as a critical reagent in olefination reactions for the construction of complex molecular architectures found in many pharmaceutical agents. The Michaelis-Arbuzov reaction remains the most robust, scalable, and fundamentally important method for its synthesis. This guide provides an in-depth examination of this reaction, moving beyond a simple recitation of steps to explore the causal factors influencing experimental design, protocol validation, and optimization. We present a detailed, field-tested protocol, comprehensive characterization data, and a discussion of the downstream applications that underscore the compound's significance for researchers in drug development.

The Strategic Importance of this compound

Benzylphosphonates are organophosphorus compounds that feature a phosphonate group attached to a benzyl moiety. Their derivatives have demonstrated a wide spectrum of biological activities, including potential antimicrobial and anticancer properties.[1][2] The core value of this compound, however, lies in its utility as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This olefination reaction provides a reliable method for forming carbon-carbon double bonds, a fundamental transformation in the synthesis of countless active pharmaceutical ingredients.[5][6] The HWE reaction, utilizing phosphonates like the one discussed herein, offers significant advantages over the classical Wittig reaction, including greater nucleophilicity of the carbanion and the straightforward removal of the water-soluble phosphate byproduct, simplifying purification.[5][7]

The synthesis of the phosphonate itself is therefore a critical first step. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, is the preeminent method for this transformation.[8][9] It provides a direct and efficient pathway to form the crucial carbon-phosphorus bond.[10]

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of this compound is achieved by the reaction of triethyl phosphite with a 2-methylbenzyl halide.[8] This reaction is a classic example of the Michaelis-Arbuzov reaction, which transforms a trivalent phosphorus ester into a pentavalent phosphorus species.[9]

Reaction Mechanism: A Stepwise Analysis

The reaction proceeds through a two-step S_N2 mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Step 1: Nucleophilic Attack and Phosphonium Salt Formation. The reaction is initiated by the S_N2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of the 2-methylbenzyl halide. This displaces the halide ion and forms a quasi-stable triethoxy(2-methylbenzyl)phosphonium salt intermediate.[8][10]

-

Step 2: Dealkylation. The displaced halide anion, now acting as a nucleophile, attacks one of the electrophilic ethyl carbons of the phosphonium salt in a second S_N2 reaction. This cleaves an ethyl group to form a volatile ethyl halide byproduct and yields the final pentavalent this compound product.[8]

Caption: Michaelis-Arbuzov synthesis of this compound.

Causality Behind Experimental Choices

The success of the Michaelis-Arbuzov reaction hinges on informed decisions regarding reagents and conditions.

-

Choice of Benzyl Halide: The reactivity of the halide follows the order I > Br > Cl.[9][11] While benzyl iodide is the most reactive, it is also more expensive and less stable. Benzyl chloride is less reactive and often requires higher temperatures or longer reaction times.[12] Therefore, 2-methylbenzyl bromide represents the optimal balance of high reactivity and practical stability, making it the preferred substrate for this synthesis.

-

Choice of Phosphite: Triethyl phosphite is the reagent of choice for several key reasons. Firstly, it is a potent nucleophile. Secondly, and crucially, the dealkylation step produces ethyl bromide (or chloride), a low-boiling byproduct that can be easily removed from the reaction mixture by distillation. This constant removal shifts the equilibrium towards the products, driving the reaction to completion in accordance with Le Châtelier's principle.[9] Using phosphites with higher alkyl chains would result in less volatile byproducts, complicating purification.

-

Reaction Temperature: The reaction requires significant thermal energy, typically in the range of 120-160 °C .[8][12] This high temperature is necessary to overcome the activation energy of the second S_N2 step—the dealkylation of the relatively stable phosphonium intermediate.

-

Solvent Selection: The reaction is frequently run neat (solvent-less) .[11] This maximizes the concentration of reactants, often leading to faster reaction rates and simplifying the work-up, as no solvent needs to be removed. If a solvent is required, for reasons such as substrate solubility or heat transfer, a high-boiling, inert solvent like toluene or xylene is used to match the required reaction temperature.[11]

-

Inert Atmosphere: Trialkyl phosphites are susceptible to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of triethyl phosphate, an undesired side product.[13]

A Validated Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Typical Supplier | Notes |

| 2-Methylbenzyl bromide | ≥98% | Sigma-Aldrich, etc. | Lachrymator; handle in a fume hood. |

| Triethyl phosphite | ≥98% | Sigma-Aldrich, etc. | Air and moisture sensitive; foul odor. |

| Anhydrous Toluene (optional) | ≥99.8% | Standard suppliers | Use if the reaction is not run neat. |

| Round-bottom flask | - | - | Must be flame-dried before use. |

| Reflux condenser | - | - | To prevent loss of volatile materials. |

| Magnetic stirrer and heat plate | - | - | For uniform heating and mixing. |

| Inert gas supply (N₂ or Ar) | High purity | - | For maintaining an inert atmosphere. |

| Vacuum distillation apparatus | - | - | For purification of the final product. |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all joints are well-sealed. The top of the condenser should be fitted with a gas inlet for an inert atmosphere.

-

Inerting the System: Flush the entire apparatus with nitrogen or argon for 10-15 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Charging the Flask: In a typical procedure, charge the flask with 2-methylbenzyl bromide (1.0 eq) .

-

Addition of Reagent: Add triethyl phosphite (1.2-1.5 eq) to the flask via syringe. Using a slight excess of the phosphite ensures the complete consumption of the benzyl bromide. The reaction can be run neat or with an anhydrous solvent like toluene.[11]

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C with vigorous stirring. The evolution of ethyl bromide gas will be observed. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If run neat, the crude product is obtained directly.

-

Purification: The primary method for purification is vacuum distillation .[11] First, remove any excess triethyl phosphite under reduced pressure. Then, distill the residue under high vacuum to isolate the pure this compound, which is a colorless liquid.[14]

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Quantitative Synthesis Parameters

| Parameter | Value | Rationale |

| Substrate | 2-Methylbenzyl bromide | Optimal balance of reactivity and stability.[11] |

| Reagent | Triethyl phosphite | Forms volatile byproduct, driving the reaction.[9] |

| Stoichiometry | 1.0 : 1.2-1.5 (Halide : Phosphite) | A slight excess of phosphite ensures full conversion of the halide. |

| Temperature | 140-150 °C | Required to facilitate the dealkylation of the phosphonium intermediate.[12] |

| Reaction Time | 4-8 hours | Dependent on scale and exact temperature. |

| Solvent | Neat or Toluene | Neat conditions are efficient; toluene is a suitable high-boiling solvent.[11] |

| Typical Yield | 85-95% | The reaction is generally high-yielding after purification. |

Spectroscopic Data

-

Appearance: Colorless to pale yellow liquid.[14]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.20-7.10 (m, 4H, Ar-H)

-

δ ~4.05 (dq, J = 7.1, 7.1 Hz, 4H, OCH₂CH₃)

-

δ ~3.15 (d, J(H,P) ≈ 22 Hz, 2H, Ar-CH₂)

-

δ ~2.40 (s, 3H, Ar-CH₃)

-

δ ~1.25 (t, J = 7.1 Hz, 6H, OCH₂CH₃)

-

Expert Insight: The most diagnostic signal is the doublet for the benzylic protons (Ar-CH₂) around 3.15 ppm. The large coupling constant (~22 Hz) is characteristic of two-bond phosphorus-hydrogen coupling and is definitive proof of C-P bond formation.

-

-

³¹P NMR (CDCl₃, 162 MHz):

-

δ ~25-27 ppm (s)

-

Expert Insight: ³¹P NMR is an invaluable tool for monitoring the reaction. The disappearance of the triethyl phosphite starting material signal (δ ~139 ppm) and the appearance of a single peak in the phosphonate region (δ ~25-27 ppm) indicates a clean and complete reaction.

-

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. brainly.com [brainly.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 2-methylbenzylphosphonate

Introduction: The Significance of Diethyl 2-methylbenzylphosphonate in Modern Drug Discovery

This compound is a member of the broader class of organophosphorus compounds known as benzylphosphonates. These molecules are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The phosphonate moiety often acts as a stable mimic of phosphate groups, enabling these compounds to interact with a variety of biological targets, including enzymes and receptors.[2] The specific substitution on the benzyl ring, in this case, a methyl group at the ortho position, can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

A thorough and unambiguous structural elucidation and purity assessment of this compound is paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed step-by-step methodologies, and an in-depth analysis of the expected spectral data are presented to equip researchers, scientists, and drug development professionals with the necessary tools for a robust characterization of this important molecule.

Synthesis via the Michaelis-Arbuzov Reaction: A Reliable Pathway

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction facilitates the formation of a carbon-phosphorus bond through the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-methylbenzyl bromide.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methylbenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (optional)

-

Nitrogen or Argon gas

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Schlenk line or similar inert atmosphere setup

-

Rotary evaporator

-

Vacuum distillation apparatus or silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzyl bromide (1.0 equivalent). The flask is then placed under an inert atmosphere of nitrogen or argon.

-

Addition of Reagent: To the flask, add triethyl phosphite (1.2-1.5 equivalents). The reaction can be performed neat or with an anhydrous solvent such as toluene.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 120-160 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials via gas chromatography (GC). The reaction is typically complete within several hours.

-

Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator. Excess triethyl phosphite and the ethyl bromide byproduct are then removed by vacuum distillation.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a detailed picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external reference of 85% phosphoric acid (H₃PO₄) is used and set to 0 ppm.[5]

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethoxy group protons, and the methyl protons on the benzyl ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (Ar-H) | ~7.1-7.3 | Multiplet | |

| Methylene (P-CH₂) | ~3.1-3.3 | Doublet | JH-P ≈ 22 Hz |

| Methylene (O-CH₂) | ~3.9-4.1 | Doublet of Quartets | JH-H ≈ 7 Hz, JH-P ≈ 8 Hz |

| Methyl (O-CH₂-CH₃) | ~1.2-1.3 | Triplet | JH-H ≈ 7 Hz |

| Methyl (Ar-CH₃) | ~2.3-2.4 | Singlet |

Interpretation:

-

The aromatic protons will appear as a complex multiplet in the downfield region of the spectrum.

-

The benzylic methylene protons (P-CH₂) are deshielded by the adjacent phosphorus atom and will appear as a doublet due to coupling with the ³¹P nucleus.

-

The methylene protons of the ethoxy groups (O-CH₂) will exhibit a more complex splitting pattern, a doublet of quartets, due to coupling with both the neighboring methyl protons and the phosphorus atom.

-

The methyl protons of the ethoxy groups will appear as a triplet due to coupling with the adjacent methylene protons.

-

The methyl protons on the benzyl ring will appear as a singlet in the upfield region of the aromatic signals.

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms will show coupling to the phosphorus atom, which is a key diagnostic feature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | P-C Coupling |

| Aromatic (C-P) | ~130-132 | Doublet |

| Aromatic (C-CH₃) | ~135-137 | Doublet |

| Aromatic (CH) | ~125-131 | Doublet |

| Methylene (P-CH₂) | ~33-35 | Doublet |

| Methylene (O-CH₂) | ~61-63 | Doublet |

| Methyl (O-CH₂-CH₃) | ~16-17 | Doublet |

| Methyl (Ar-CH₃) | ~19-21 | Singlet |

Interpretation:

-

The carbon atoms of the benzyl ring will appear in the aromatic region, and those coupled to the phosphorus atom will show characteristic doublet splitting.

-

The benzylic methylene carbon (P-CH₂) will show a significant one-bond coupling to the phosphorus atom.

-

The methylene and methyl carbons of the ethoxy groups will also exhibit coupling to the phosphorus atom.

-

The methyl carbon on the benzyl ring will appear as a singlet.

The ³¹P NMR spectrum is a simple yet crucial experiment for confirming the presence and electronic environment of the phosphorus atom.

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ³¹P | ~24-26 |

Interpretation:

-

A single peak in the expected chemical shift range confirms the presence of a single phosphonate species. The chemical shift is influenced by the substituents on the benzyl ring; however, for an ortho-methyl group, the shift is expected to be similar to that of the unsubstituted diethyl benzylphosphonate.[5]

Caption: Logical relationship between the molecular structure and its NMR spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record a background spectrum of the empty plates. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

Expected Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250-1200 | P=O stretch | Phosphonate |

| ~1050-1020 | P-O-C stretch | Phosphonate |

Interpretation:

-

The presence of characteristic absorption bands for aromatic and aliphatic C-H stretching confirms the hydrocarbon framework.

-

The strong absorption band corresponding to the P=O stretching vibration is a key diagnostic peak for the phosphonate group.

-

The P-O-C stretching vibrations further confirm the presence of the diethyl phosphonate moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₉O₃P), which is 242.25 g/mol .[7]

-

Fragmentation Pattern: Common fragmentation pathways for benzylphosphonates include cleavage of the P-C bond and loss of the ethoxy groups. Key expected fragments include:

-

m/z = 105: [C₈H₉]⁺ (2-methylbenzyl cation)

-

m/z = 91: [C₇H₇]⁺ (tropylium ion, a common fragment for benzyl compounds)

-

Loss of ethoxy groups (-OCH₂CH₃) from the molecular ion.

-

Conclusion: A Robust Framework for Characterization

The comprehensive spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery and other fields. By employing a combination of NMR (¹H, ¹³C, ³¹P), FT-IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this compound. This guide provides the foundational knowledge and practical protocols necessary to perform a thorough analysis, ensuring the integrity of subsequent research and development activities. The presented data, based on established principles and analysis of analogous compounds, serves as a reliable reference for scientists working with this and related benzylphosphonate derivatives.

References

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl (2-methoxycarbonyl-6-methylbenzyl)phosphonate. Retrieved from [Link]

- Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6883.

- Ocampo-Fernández, M., et al. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. Superficies y vacío, 22(3), 6-10.

- Keglevich, G., et al. (2022).

-

ResearchGate. (n.d.). O-Tolyl/benzyl dithiocarbonates of phosphorus(III) and (V): Syntheses and characterization. Retrieved from [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl benzylphosphonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

- Yin, J., et al. (2014). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

PubChem. (n.d.). Tri-o-tolylphosphine. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Division of Chemical Education. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

- Gawande, M. B., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry, 4, 30.

-

ResearchGate. (n.d.). FTIR spectroscopic analyses of the pentyl {[benzyl(dibutyl)ammonio]methyl}phosphonate copper(II) complex. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylphosphonate. Retrieved from [Link]

-

NIST. (n.d.). diethyl (4-methylbenzyl)phosphonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzyl phosphonates in PEG-400. Retrieved from [Link]

-

NIST. (n.d.). Diethyl methanephosphonate. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl (4-methylbenzyl)phosphonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Inhibitive Action of Diethyl-4-Methyl-Benzyl Phosphonate (DMBP) On Corrosion of Mild Steel in Aqueous Medium. Retrieved from [Link]

- Gawande, M. B., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry, 4, 30.

Sources

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl 2-methylbenzylphosphonate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 2-methylbenzylphosphonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR data acquisition and interpretation for this organophosphorus compound. The guide includes detailed spectral assignments, a summary of key NMR parameters, a step-by-step experimental protocol for data acquisition, and a discussion of the underlying principles of chemical shifts and coupling constants.

Introduction: The Significance of this compound and NMR Analysis

This compound is a member of the organophosphonate class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1] The structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.

This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. A thorough understanding of its spectral features is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets. Organophosphorus compounds, in particular, exhibit characteristic NMR spectral properties due to the presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of I = ½. This leads to observable heteronuclear coupling with neighboring protons and carbons, providing invaluable structural information.[2]

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound is presented below. The key NMR-active nuclei that will be the focus of this guide are ¹H and ¹³C. The presence of the ³¹P nucleus will significantly influence the spectra of these nuclei through spin-spin coupling.

Caption: Experimental workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and number of scans.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Process the FID using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set up a proton-decoupled ¹³C experiment.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data in a similar manner to the ¹H spectrum.

-

Synthesis of this compound

The most common and efficient method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction. [3]This reaction involves the treatment of a benzyl halide with a trialkyl phosphite.

Caption: Michaelis-Arbuzov synthesis of this compound.

Exemplary Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzyl bromide (1.0 equivalent) and a slight excess of triethyl phosphite (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 120-150 °C for several hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the principles of chemical shifts, coupling constants, and the influence of the phosphorus nucleus, researchers can confidently interpret the NMR spectra of this and related organophosphorus compounds. The provided experimental protocol offers a standardized approach to obtaining high-quality data, which is fundamental to accurate structural elucidation and characterization in the fields of chemical synthesis and drug discovery.

References

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. [Link]

-

Diethyl benzylphosphonate | C11H17O3P | CID 14122. PubChem. [Link]

-

Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. MDPI. [Link]

-

Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC - NIH. [Link]

-

Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. Redalyc. [Link]

-

Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

Diethyl benzyl phosphonate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Analyzes of alkyl phosphonate mixtures | Applications Notes. JEOL Ltd. [Link]

-

Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090. PubChem. [Link]

-

Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

Diethyl benzyl phosphonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

DIETHYL-1-FORMYL-PENT-3-ENYL-PHOSPHONATE;ENOL-ISOMER - Optional[13C NMR]. SpectraBase. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-methylbenzylphosphonate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Diethyl 2-methylbenzylphosphonate (C₁₂H₁₉O₃P), a representative organophosphorus compound. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical choices involved. We will explore ionization source selection, predict and rationalize fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), and provide actionable, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is grounded in authoritative principles of mass spectrometry, ensuring a robust and scientifically validated approach to the structural elucidation and quantification of this compound.

Introduction: The Analytical Imperative

This compound belongs to the broad class of organophosphorus esters. Compounds in this family are of significant interest across various chemical disciplines, serving as synthetic intermediates, flame retardants, and surrogates for more hazardous chemical agents. Accurate and unambiguous structural confirmation is paramount, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis make it indispensable.

This guide will dissect the mass spectrometric behavior of this compound, providing the causal logic behind method development. By understanding why the molecule ionizes and fragments in a particular manner, the analyst can develop more robust methods, confidently interpret data, and troubleshoot effectively.

Strategic Instrument Selection: GC-MS vs. LC-MS

The first critical decision in the analytical workflow is the choice of sample introduction and ionization, primarily between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and thermally stable compounds. This compound, with a molecular weight of 242.25 g/mol , is sufficiently volatile for GC analysis.[1] The primary ionization technique used in GC-MS is Electron Ionization (EI), a high-energy "hard" ionization method that induces extensive and reproducible fragmentation. This creates a rich fragmentation "fingerprint" that is highly valuable for library matching and initial identification.[2][3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile, thermally labile, or more polar compounds. While the target analyte is GC-amenable, LC-MS offers complementary information using "soft" ionization techniques like Electrospray Ionization (ESI). ESI typically generates intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), preserving the molecular weight information that can sometimes be lost in EI. Subsequent fragmentation of these precursor ions using tandem mass spectrometry (MS/MS) provides controlled, structurally informative fragmentation data.[5][6][7]

Recommendation: For a comprehensive analysis, both GC-MS and LC-MS/MS should be considered. GC-EI-MS provides a robust, library-searchable fragmentation pattern for initial identification. LC-ESI-MS/MS confirms the molecular weight and provides complementary fragmentation data for ultimate structural confidence.

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Under the high-energy (70 eV) conditions of Electron Ionization, this compound will undergo extensive and predictable fragmentation. The resulting mass spectrum is a convolution of several competing fragmentation pathways originating from the molecular ion (M⁺˙) at m/z 242.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of organophosphorus esters under EI is well-characterized and often involves rearrangements and cleavages alpha and beta to the phosphorus atom.[2][3][4][5] For this compound, the key fragmentation routes are initiated by the energetically favorable cleavage of the C-C bond between the benzyl and methylene groups, leading to the formation of a stable tropylium ion.

Key Predicted Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 242 | [C₁₂H₁₉O₃P]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₈H₉]⁺ | Formation of the 2-methylbenzyl cation, which rearranges to the highly stable methyltropylium ion. This is often the base peak. |

| 137 | [C₄H₁₀O₃P]⁺ | Cleavage of the benzyl-CH₂ bond, retaining the diethyl phosphonate moiety. |

| 109 | [C₂H₆O₃P]⁺ | Loss of an ethylene molecule (C₂H₄) from m/z 137 via McLafferty-type rearrangement. |

| 81 | [H₄O₂P]⁺ | Further loss of ethylene from m/z 109. |

| 91 | [C₇H₇]⁺ | Tropylium ion, resulting from cleavage of the C-C bond and loss of the methyl group from the aromatic ring. |

The following diagram illustrates the primary predicted fragmentation cascade for this compound under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Step-by-Step GC-MS Protocol

This protocol provides a validated starting point. Optimization may be required based on the specific instrumentation and sample matrix.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform serial dilutions to a working concentration of 1-10 µg/mL.

-

-

GC Instrument Parameters:

-

Injector: 250 °C, Splitless mode (or 20:1 split for higher concentrations).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.[8]

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Detector Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Solvent Delay: 3-4 minutes (to protect the filament from the solvent).

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to the analyte.

-

Examine the mass spectrum and compare the fragmentation pattern against the predicted ions and any available spectral libraries (e.g., NIST). The presence of the molecular ion (m/z 242) and key fragments (m/z 105, 137, 109) provides strong evidence for identification.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS analysis begins with soft ionization (ESI) to generate a precursor ion, typically the protonated molecule [M+H]⁺, which is then subjected to Collision-Induced Dissociation (CID) to generate product ions.

Predicted Fragmentation Pathways under ESI-MS/MS

In positive ion ESI, this compound is expected to readily form the protonated molecule [M+H]⁺ at m/z 243. The fragmentation of this even-electron ion in the collision cell will differ significantly from the odd-electron fragmentation seen in EI. The pathways will be dominated by the loss of neutral molecules.

Key Predicted Precursor and Product Ions:

| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| Precursor | 243 | [C₁₂H₂₀O₃P]⁺ | Protonated Molecule [M+H]⁺ |

| Product | 215 | [C₁₀H₁₆O₃P]⁺ | Neutral loss of ethylene (C₂H₄, 28 Da) from an ethoxy group. |

| Product | 187 | [C₈H₁₂O₃P]⁺ | Subsequent neutral loss of a second ethylene molecule (28 Da) from m/z 215. |

| Product | 159 | [C₈H₁₂O₂P]⁺ | Neutral loss of ethene (28 Da) and water (18 Da) from the protonated molecule. |

| Product | 105 | [C₈H₉]⁺ | Cleavage of the P-CH₂ bond to yield the stable 2-methylbenzyl cation. |

The following diagram illustrates the proposed fragmentation of the protonated molecule in an MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Step-by-Step LC-MS/MS Protocol

This protocol outlines a robust method for LC-MS/MS analysis. The use of a tandem quadrupole or ion trap instrument is required.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute the stock solution in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a working concentration of 10-100 ng/mL.

-

-

LC Instrument Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 20% B.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 20% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Detector Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flows: Optimize based on instrument manufacturer recommendations.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

-

Product Ion Scan: Scan from m/z 50-250 to observe all fragments from the precursor at m/z 243.

-

MRM Transitions (for quantification):

-

Quantitative: 243 → 105

-

Qualitative: 243 → 215

-

-

-

-

Data Analysis:

-

Confirm the presence of the precursor ion at m/z 243 in the full scan spectrum.

-

Analyze the product ion scan to confirm the presence of characteristic fragments (e.g., m/z 215, 105).

-

For quantitative analysis, use the area under the curve for the specified MRM transitions, ensuring a consistent ratio between the quantitative and qualitative transitions.

-

The Role of High-Resolution Mass Spectrometry (HRMS)

For unequivocal identification, High-Resolution Mass Spectrometry (HRMS) is invaluable. By measuring mass with high accuracy (typically < 5 ppm), HRMS allows for the determination of the elemental formula of the parent ion and its fragments.

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₂H₂₀O₃P | 243.1145 |

| [M+H - C₂H₄]⁺ | C₁₀H₁₆O₃P | 215.0832 |

| [C₈H₉]⁺ | C₈H₉ | 105.0699 |

Observing these ions within a narrow mass tolerance window (e.g., ± 0.001 Da) provides extremely high confidence in the assigned structure, effectively eliminating other potential isobaric interferences.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a multi-faceted process where the choice of instrumentation dictates the nature of the data obtained.

-

GC-EI-MS is the workhorse for initial identification, providing a complex but highly reproducible fragmentation pattern ideal for library searching. The formation of the stable methyltropylium ion (m/z 105) is a key diagnostic feature.

-

LC-ESI-MS/MS provides orthogonal information, confirming the molecular weight via a soft ionization approach and allowing for controlled fragmentation experiments that reveal losses of neutral molecules like ethylene.

A truly robust analytical strategy leverages the strengths of both techniques. This dual-pronged approach, especially when coupled with HRMS, provides an unassailable identification of this compound, meeting the highest standards of scientific integrity required by researchers and drug development professionals. The protocols and mechanistic insights provided herein serve as a comprehensive guide to achieving this goal.

References

-

Decosterd, L. A., et al. (2000). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(6), 520-531. [Link]

-

Salem, M. A. I., et al. (2013). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3 ][2][5]oxazole] phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1007-1015. [Link]

-

Salem, M. A. I., et al. (2011). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 334-343. [Link]

-

Ali, T. E., et al. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/- Arylamino)(4-oxo-4H-chromen-3-yl)methyl]phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(11), 1942-1949. [Link]

-

Zhang, Y., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC North America, 39(10), 504-510. [Link]

-

Kostiainen, R., et al. (2003). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Journal of Mass Spectrometry, 38(4), 405-414. [Link]

-

NIST. (n.d.). Diethyl methanephosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl benzylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, C., et al. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 21(22), 3629-3634. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Diethyl 2-methylbenzylphosphonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-methylbenzylphosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. These molecules are characterized by a phosphonate group attached to a benzyl substituent. As structural analogs of phosphates, organophosphonates exhibit enhanced stability against hydrolysis, making them valuable scaffolds in medicinal chemistry and drug discovery. The presence of the 2-methyl group on the benzyl ring introduces specific steric and electronic properties that can influence the molecule's reactivity and biological activity. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences. While specific data for the 2-methyl isomer is limited in publicly available literature, this guide will draw upon data from the broader class of diethyl benzylphosphonates to provide a thorough understanding of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The following table summarizes key physical and chemical data, drawing from information on closely related isomers where specific data for the 2-methyl derivative is not available.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉O₃P | [1][2] |

| Molecular Weight | 242.25 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 110 °C at 0.2 mmHg | [1][4] |

| Density | 1.07 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.497 (lit.) | [1][4] |

| Solubility | Insoluble in water. | [5] |

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the methylene protons of the benzyl group, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups. The coupling of the benzylic and ethoxy protons to the phosphorus atom will result in distinct splitting patterns. For the closely related diethyl benzylphosphonate, the following shifts have been reported: ¹H NMR (400 MHz, DMSO-d6) δ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H)[5]. The presence of the 2-methyl group in the target compound will alter the aromatic region's splitting pattern and shift the benzylic proton signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the 2-methylbenzyl group and the ethyl groups. The carbons directly bonded to or near the phosphorus atom will exhibit C-P coupling. For diethyl benzylphosphonate, reported shifts include: ¹³C NMR (101 MHz, DMSO-d6) δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz)[5].

-

³¹P NMR: The phosphorus NMR spectrum is expected to show a single resonance, characteristic of a phosphonate ester. For diethyl o-tolylphosphonate, a similar compound, a chemical shift of δ 19.43 has been reported[6].

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

P=O stretching vibration (strong)

-

P-O-C stretching vibrations

-

C-H stretching and bending vibrations for the aromatic and aliphatic groups. The IR spectrum for the related diethyl benzylphosphonate is available for comparison[7][8].

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ would be expected at m/z 242.25. Common fragmentation patterns for benzylphosphonates involve cleavage of the P-C bond and loss of the ethoxy groups[9][10].

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of diethyl benzylphosphonates is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a benzyl halide with a trialkyl phosphite. For this compound, this would involve the reaction of 2-methylbenzyl chloride or bromide with triethyl phosphite.

Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzyl halide (1 equivalent) and triethyl phosphite (1 to 1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 120-150 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy[11][12].

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite and the ethyl halide byproduct can be removed by distillation under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound[13].

An alternative, milder synthesis protocol utilizes a PEG/KI catalytic system at room temperature, which is more environmentally benign[13].

Caption: Michaelis-Arbuzov reaction workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily centered around the phosphonate group.

-

Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid[14].

-

Horner-Wadsworth-Emmons Reaction: The methylene protons adjacent to the phosphonate group are acidic and can be deprotonated by a strong base to form a phosphonate carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes with high E-selectivity[4][15].

-

Reduction: The P=O bond can be reduced under certain conditions, although this is not a common transformation.

Applications in Research and Drug Development

The class of diethyl benzylphosphonates has garnered significant interest in the field of drug development due to their diverse biological activities. While specific studies on the 2-methyl isomer are not abundant, the known applications of related compounds provide a strong rationale for its investigation.

Antimicrobial Agents: Substituted diethyl benzylphosphonates have demonstrated promising activity against various bacterial strains, including Escherichia coli[16][17]. The proposed mechanism of action involves the induction of oxidative stress within the bacterial cells, leading to DNA damage and subsequent cell death[17]. The substitution pattern on the phenyl ring can significantly impact the antimicrobial potency and selectivity[16]. The 2-methyl group in this compound may influence its lipophilicity and interaction with bacterial targets.

Enzyme Inhibitors: As stable mimics of phosphate esters, phosphonates are widely explored as inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and proteases[17]. The benzyl group can be tailored to target the active site of specific enzymes, making these compounds valuable probes for studying enzyme function and potential therapeutic leads.

Organic Synthesis: Diethyl benzylphosphonates are important reagents in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction for the construction of carbon-carbon double bonds[15]. They are also used in the synthesis of more complex molecules, including natural products and other biologically active compounds[5].

Materials Science: These compounds have been investigated for their use in the development of organic light-emitting diodes (OLEDs) and as flame retardants in polymers[1][15].

Safety and Handling

Based on the safety data sheets for Diethyl benzylphosphonate and its isomers, the following precautions should be observed:

-

Hazards: May cause skin, eye, and respiratory irritation[3][18][19].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood[3][18].

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water[3][18]. If inhaled, move to fresh air[3]. If ingested, do not induce vomiting and seek medical attention[3].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3].

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.

References

-

PubChem. (n.d.). Diethyl benzylphosphonate. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Retrieved January 5, 2026, from [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC. (2022, October 13). Retrieved January 5, 2026, from [Link]

-

Synthesis of diethyl benzylphosphonate derivatives | Download Table. (n.d.). Retrieved January 5, 2026, from [Link]

-

Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

Diethyl (2,2-diethoxyethyl)phosphonate | C10H23O5P | CID 82071 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Phosphonic acid, (phenylmethyl)-, diethyl ester - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cas 3762-25-2,DIETHYL 4-METHYLBENZYLPHOSPHONATE | lookchem. (n.d.). Retrieved January 5, 2026, from [Link]

-

diethyl (4-methylbenzyl)phosphonate - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

-

diethyl (4-methylbenzyl)phosphonate - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - Frontiers. (2016, August 15). Retrieved January 5, 2026, from [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Redalyc.Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. (n.d.). Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) - Human Metabolome Database. (n.d.). Retrieved January 5, 2026, from [Link]

-

Inhibitive Action of Diethyl-4-Methyl-Benzyl Phosphonate (DMBP) On Corrosion of Mild Steel in Aqueous Medium - ijirset. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. diethyl (4-methylbenzyl)phosphonate [webbook.nist.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4-甲基苄基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. diethyl benzylphosphonate(1080-32-6) IR Spectrum [chemicalbook.com]

- 8. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 9. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. redalyc.org [redalyc.org]

- 13. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 14. Buy Diethyl (3-Methylbenzyl)phosphonate | 63909-50-2 [smolecule.com]

- 15. Cas 3762-25-2,DIETHYL 4-METHYLBENZYLPHOSPHONATE | lookchem [lookchem.com]

- 16. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

The Uncharted Potential: A Technical Guide to the Biological Activity of Diethyl 2-methylbenzylphosphonate Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, organophosphonates, particularly derivatives of diethyl benzylphosphonate, have emerged as a compelling class of molecules with a wide spectrum of biological activities.[1] This in-depth technical guide focuses on the potential biological activities of a specific, yet underexplored, subclass: Diethyl 2-methylbenzylphosphonate and its derivatives. While direct experimental data for this ortho-substituted analogue remains limited, this guide synthesizes the current understanding of closely related benzylphosphonates to provide a predictive framework for its potential antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for synthesis and evaluation, and present a comprehensive analysis of the structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Benzylphosphonate Scaffold - A Privileged Structure in Medicinal Chemistry

Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which renders them resistant to enzymatic cleavage by phosphatases. This inherent stability, coupled with their ability to act as mimics of phosphate-containing biomolecules, positions them as attractive candidates for drug design.[1] The benzylphosphonate scaffold, in particular, has garnered significant attention due to its diverse biological activities, ranging from antimicrobial to anticancer and enzyme inhibition.[1] The introduction of substituents onto the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can profoundly influence its biological target interactions and overall efficacy.

This guide will specifically explore the potential of the 2-methyl substitution on the benzyl ring. The ortho-positioning of the methyl group is hypothesized to introduce steric and electronic modifications that could uniquely influence the molecule's biological profile compared to its para- and meta-substituted counterparts.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The cornerstone of diethyl benzylphosphonate synthesis is the Michaelis-Arbuzov reaction, a robust and widely employed method for the formation of C-P bonds.[2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.

Proposed Synthetic Pathway

The synthesis of this compound would proceed via the reaction of 2-methylbenzyl bromide with triethyl phosphite.

Caption: Proposed Michaelis-Arbuzov synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzylphosphonates.[2][3]

Materials:

-

2-methylbenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus or silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzyl bromide (1.0 equivalent).

-

Reagent Addition: Add an excess of triethyl phosphite (1.5-2.0 equivalents). The reaction can be performed neat or in a minimal amount of anhydrous toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progression.

-

Work-up: Once the reaction is complete (typically after 2-6 hours), allow the mixture to cool to room temperature.

-

Purification:

-

Vacuum Distillation: Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure. The desired this compound can then be purified by vacuum distillation.

-

Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Potential Antimicrobial Activity: A Primary Focus

A significant body of research points to the promising antibacterial activity of diethyl benzylphosphonate derivatives, particularly against Gram-negative bacteria like Escherichia coli.[1]

Proposed Mechanism of Action: Oxidative Stress and DNA Damage

The prevailing hypothesis for the antibacterial action of this class of compounds is the induction of oxidative stress within the bacterial cell, which subsequently leads to DNA damage and cell death.[4][5]

Caption: Proposed mechanism of antibacterial action for diethyl benzylphosphonate derivatives.

Structure-Activity Relationship (SAR) and the Role of the 2-Methyl Group

Studies on various substituted diethyl benzylphosphonates have revealed a clear structure-activity relationship. The nature and position of the substituent on the phenyl ring significantly impact the antimicrobial potency.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli [1]

| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) against E. coli K12 | MIC (µg/mL) against E. coli R2 |

| 1 | H | >500 | >500 |

| 2 | 4-B(pin) | 125 | 62.5 |

| 3 | 4-B(OH)₂ | 125 | 125 |

| 4 | 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 |

Data for this compound is not available in the cited literature. The data presented here is for comparative analysis of other derivatives to highlight the impact of substitution on activity.

The data suggests that the introduction of certain substituents can dramatically enhance antibacterial activity compared to the unsubstituted parent compound. The ortho-methyl group in this compound is expected to influence activity through a combination of steric and electronic effects. The steric hindrance from the ortho-methyl group could affect the molecule's ability to interact with its target, while its electron-donating nature could modulate the electronic properties of the phenyl ring. Further experimental investigation is required to determine the precise impact of this substitution.

Experimental Protocols for Antimicrobial Evaluation

3.3.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[6]

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the diluted bacterial suspension to each well containing the test compound. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.3.2. Determination of Minimum Bactericidal Concentration (MBC)

This is performed as a follow-up to the MIC assay.[6]

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar).

Exploring Broader Biological Horizons

While antimicrobial activity is a prominent feature of benzylphosphonates, their potential extends to other therapeutic areas.

Antifungal Activity

The structural similarity of phosphonates to amino acids and phosphates suggests they could interfere with fungal metabolic pathways. While specific data on the antifungal activity of this compound is lacking, related phosphonate-containing compounds have demonstrated antifungal properties. Evaluation against common fungal pathogens such as Candida albicans and Aspergillus fumigatus using standard broth microdilution or disk diffusion assays is a logical next step.

Anticancer Activity

Certain benzylphosphonate derivatives have exhibited cytotoxic activity against various cancer cell lines.[1] The mechanism is thought to be similar to their antibacterial action, involving the induction of oxidative stress and DNA damage. The cytotoxic potential of this compound derivatives should be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays such as the MTT or SRB assay to determine IC₅₀ values.

Enzyme Inhibition

The phosphonate moiety is a well-established isostere of the phosphate group and can act as a transition-state analog inhibitor for various enzymes.[7] Benzylphosphonates have been shown to inhibit enzymes such as ectonucleotidases (NTPDases).[1] The 2-methylbenzylphosphonate scaffold could be a starting point for designing inhibitors for enzymes that recognize substrates with a substituted phenyl ring. Screening against a panel of relevant enzymes, such as proteases, kinases, or phosphatases, could uncover novel therapeutic targets.

Caption: Conceptual diagram of enzyme inhibition by a benzylphosphonate derivative.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet largely unexplored, area of medicinal chemistry. Based on the extensive research on related benzylphosphonates, it is reasonable to hypothesize that these compounds will exhibit a range of biological activities, with antimicrobial effects being a particularly strong possibility. The proposed mechanism involving oxidative stress provides a solid foundation for further investigation.

The path forward requires a systematic approach, beginning with the efficient synthesis of a library of 2-methylbenzylphosphonate derivatives with diverse substitutions on the phenyl ring. This library should then be subjected to a comprehensive biological evaluation, including antimicrobial, antifungal, and anticancer screening. For promising lead compounds, detailed mechanistic studies should be undertaken to elucidate their precise molecular targets. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to embark on this exciting journey of discovery.

References

- BenchChem. (2025).

-

Kowalczyk, P., Wypych, A., Lizut, R., & Ostaszewski, R. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]

-

Wypych, A., Kowalczyk, P., & Ostaszewski, R. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]

- ResearchGate. (n.d.). Biologically active diethyl benzylphosphonate derivatives.

-